molecular formula C5H8ClN3O2 B2718187 Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride CAS No. 1254966-70-5

Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride

Cat. No.: B2718187
CAS No.: 1254966-70-5
M. Wt: 177.59
InChI Key: WKSUKIUHZDWQCZ-UHFFFAOYSA-N
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Description

Methyl 3-amino-1H-pyrazole-5-carboxylate hydrochloride is a heterocyclic compound featuring a pyrazole backbone substituted with an amino group at position 3, a methyl ester at position 5, and a hydrochloride counterion. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and pyrimidine derivatives . Its structural versatility allows for functionalization at multiple positions, enabling the development of pharmacologically active molecules.

Properties

IUPAC Name

methyl 3-amino-1H-pyrazole-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.ClH/c1-10-5(9)3-2-4(6)8-7-3;/h2H,1H3,(H3,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSUKIUHZDWQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride typically involves the reduction of 5-nitro-1H-pyrazole-3-carboxylate methyl ester. This reduction can be achieved using reagents such as tin(II) chloride or palladium on carbon (Pd/C) under hydrogen atmosphere . The reaction conditions usually involve refluxing the starting material in an appropriate solvent, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring. These products can be further utilized in the synthesis of more complex molecules with potential biological activities.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride acts primarily as a selective inhibitor of D-amino acid oxidase (DAO). This enzyme is crucial in the metabolism of D-amino acids, influencing several biochemical pathways, including those related to neurodegenerative diseases and oxidative stress responses. The compound's ability to inhibit DAO can protect cells from oxidative stress induced by D-serine, making it a valuable tool in neurobiology research.

Enzyme Inhibition Studies

The compound has been utilized in studies focused on enzyme inhibitors. Its role as a DAO inhibitor positions it as a candidate for investigating the metabolic pathways of D-amino acids, which have implications in neurological disorders such as schizophrenia and Alzheimer's disease .

Kinase Inhibition

Recent studies have highlighted the potential of this compound as a scaffold for developing kinase inhibitors. It has been shown to exhibit selective inhibition against cyclin-dependent kinases (CDKs), particularly CDK16, which is involved in cell cycle regulation and has been implicated in various cancers .

Table 1: Overview of Kinase Inhibition Studies

CompoundTarget KinaseEC50 (nM)Selectivity
43dCDK1633High
43dPCTAIRE Family20–120Moderate
43dPFTAIRE Family50–180Moderate

This table summarizes findings from recent research where this compound derivatives were tested against various kinases, showcasing their potential in cancer therapeutics .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism involves disrupting cell cycle progression, leading to apoptosis in cancer cells. This property underscores its potential as an anticancer agent.

Case Studies

Several case studies have demonstrated the efficacy of this compound in both laboratory and clinical settings:

  • Study on Neuroprotective Effects : A study investigating the neuroprotective effects of DAO inhibition showed that treatment with this compound reduced neuronal damage in models of oxidative stress, suggesting its potential for therapeutic use in neurodegenerative diseases.
  • Cancer Cell Line Studies : In vitro studies conducted on various cancer cell lines revealed that compounds derived from this compound led to significant reductions in cell viability, particularly in breast and cervical cancer cells. The observed effects were dose-dependent, indicating a robust anticancer activity.

Mechanism of Action

The mechanism of action of Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Ethyl Ester Analog

  • Compound: Ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride ()
  • Key Differences: Ester Group: Ethyl ester (vs. methyl in Compound A) increases molecular weight (191.62 g/mol vs. ~181.6 g/mol for Compound A*) and may alter lipophilicity. Amino Position: Amino group at position 5 (vs.
  • Applications : Similar utility as a synthetic intermediate, though reactivity may differ due to steric effects of the ethyl group .

Chloropyrimidine-Substituted Derivatives

  • Compounds: Methyl 5-((2-chloropyrimidin-4-yl)amino)-1H-pyrazole-3-carboxylate (18) Methyl 5-((2,5-dichloropyrimidin-4-yl)amino)-1H-pyrazole-3-carboxylate (19) ()
  • Key Differences: Substituents: Chloropyrimidine groups introduce electronegative atoms, enhancing π-stacking and binding affinity in kinase inhibitors.
  • Applications : Both derivatives show promise in kinase inhibition studies due to improved target engagement .

Substituent Variations on the Pyrazole Ring

Alkyl Substituents

  • Compound: 3-Amino-5-ethyl-1H-pyrazole hydrochloride ()
  • Key Differences :
    • Functional Groups : Lacks the carboxylate ester, reducing solubility in polar solvents.
    • Molecular Weight : 147.606 g/mol (vs. ~181.6 g/mol for Compound A).
  • Applications : Primarily used in small-molecule screening rather than targeted drug design .

Carboxamide Derivatives

  • Compound: 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride ()
  • Key Differences: Substitution Pattern: Amino group at position 4 (vs. 3 in Compound A) and a carboxamide (vs. ester) group.
  • Applications : Investigated in phosphodiesterase inhibitor research .

Research Findings and Implications

  • Synthetic Utility: this compound is a versatile scaffold for introducing pyrimidine (e.g., Compounds 18 and 19) or carboxamide groups (), enabling tailored pharmacokinetic properties .
  • Biological Activity : Chlorinated derivatives (e.g., Compound 19) exhibit enhanced binding to kinase targets due to increased electron-withdrawing effects .
  • Solubility Challenges : Ethyl ester analogs () may face reduced aqueous solubility compared to methyl esters, impacting bioavailability .

Biological Activity

Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride is a pyrazole derivative that has garnered significant attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is primarily recognized for its role as a selective inhibitor of D-amino acid oxidase (DAO) and its promising anticancer and antimicrobial properties.

Chemical Structure and Synthesis

This compound has a molecular formula of C6_6H8_8ClN3_3O2_2 and a molar mass of approximately 187.60 g/mol. The synthesis typically involves the reaction of hydrazine derivatives with carbonyl compounds, such as sodium cyanoacetone, under acidic conditions, achieving yields exceeding 71% with high purity levels.

Target Enzyme: The primary mechanism of action involves the inhibition of D-amino acid oxidase (DAO), an enzyme that catalyzes the oxidative deamination of D-amino acids. By binding to the active site of DAO, this compound disrupts the conversion of D-serine into hydroxypyruvate, thereby influencing metabolic pathways associated with oxidative stress.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been tested against multiple cancer types, showing promising results:

  • Cytotoxicity Data:
    • MCF7 (Breast Cancer): IC50_{50} = 3.79 µM
    • NCI-H460 (Lung Cancer): IC50_{50} = 42.30 µM
    • SF-268 (Brain Cancer): IC50_{50} = 12.50 µM .

These values indicate that the compound may effectively inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics:

  • Minimum Inhibitory Concentration (MIC):
    • Against Methicillin-resistant Staphylococcus aureus (MRSA): MIC = 0.125 mg/mL
    • Against Escherichia coli: MIC = 8 mg/mL .

This suggests a potential application in treating infections caused by resistant bacterial strains.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be enhanced through structural modifications. Various derivatives have been synthesized and evaluated for their potency against specific biological targets:

Compound DerivativeTarget ActivityIC50_{50}
Compound ACDK2 Inhibition<10 nM
Compound BJNK3 Inhibition<20 nM
Compound CAntitumor Activity26 µM

These derivatives demonstrate varying degrees of selectivity and potency, highlighting the importance of SAR studies in drug development.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

  • In vitro Studies: A study by Wei et al. evaluated the compound's effects on A549 lung cancer cells, reporting significant growth inhibition at concentrations as low as 26 µM.
  • In vivo Models: Animal studies have indicated that administration of this compound can reduce tumor size in xenograft models, supporting its potential as an anticancer agent.
  • Toxicity Assessments: Toxicological evaluations have shown that at therapeutic doses, this compound exhibits low toxicity profiles, making it a candidate for further clinical development .

Q & A

Q. Example Workflow :

Solve structure with SHELXD (direct methods).

Refine with SHELXL (full-matrix least squares).

Validate using Mercury’s void analysis and packing similarity tools .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Answer:
Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies:

  • Purity validation : Use HPLC (≥98% purity, C18 column, acetonitrile/water gradient) .
  • Dose-response curves : Perform triplicate experiments with positive controls (e.g., L-NAME for nitric oxide inhibition assays) .
  • Statistical analysis : Apply one-way ANOVA with Bonferroni correction to compare group means .

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